molecular formula C22H16Cl3N3O3 B12619899 (3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12619899
M. Wt: 476.7 g/mol
InChI Key: NAPWZHSPJUSRDX-RQXXJAGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multi-step organic reactionsChlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Properties

Molecular Formula

C22H16Cl3N3O3

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H16Cl3N3O3/c23-10-3-4-15-14(9-10)22(21(31)26-15)18-17(16-2-1-5-27(16)22)19(29)28(20(18)30)13-7-11(24)6-12(25)8-13/h3-4,6-9,16-18H,1-2,5H2,(H,26,31)/t16-,17+,18-,22+/m0/s1

InChI Key

NAPWZHSPJUSRDX-RQXXJAGISA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O

Origin of Product

United States

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